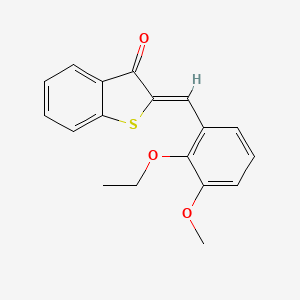![molecular formula C11H9NO3S3 B5907565 2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5907565.png)
2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a chemical compound that belongs to the thiazolidinedione class of drugs. It is also known as pioglitazone, which is a medication used to treat type 2 diabetes. Pioglitazone works by decreasing insulin resistance in the body, which helps to control blood sugar levels.
Mecanismo De Acción
Pioglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. Pioglitazone also reduces hepatic glucose production and increases insulin secretion from pancreatic beta cells.
Biochemical and Physiological Effects:
Pioglitazone has been shown to have a number of biochemical and physiological effects. These include:
- Improved insulin sensitivity and glucose metabolism
- Reduced hepatic glucose production
- Increased insulin secretion from pancreatic beta cells
- Anti-inflammatory effects
- Anti-atherogenic effects
- Anti-tumor effects
- Inhibition of angiogenesis
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pioglitazone has several advantages and limitations for lab experiments. Some of the advantages include:
- Well-established synthesis method
- Extensive research on its mechanism of action and therapeutic effects
- Availability of animal models for studying its effects
Some of the limitations include:
- Limited solubility in water, which can make it difficult to administer in certain experiments
- Potential for off-target effects, which can complicate interpretation of results
- Ethical concerns related to the use of animal models for studying its effects
Direcciones Futuras
There are several future directions for research on pioglitazone. Some of these include:
- Further investigation of its anti-tumor effects and potential use in cancer treatment
- Development of more effective delivery methods to improve its solubility and bioavailability
- Investigation of its effects on other metabolic pathways and diseases, such as Alzheimer's disease and fatty liver disease
- Exploration of its potential use in combination therapy with other drugs for improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of pioglitazone involves a multi-step process that begins with the reaction of 2-bromo-4'-methylbiphenyl with thionyl chloride to form 2-chloro-4'-methylbiphenyl. This compound is then reacted with 2-thiophenecarboxaldehyde to form 2-(2-thienyl)-4'-methylbiphenyl-2-carbaldehyde. The aldehyde group is then reduced to form 2-(2-thienyl)-4'-methylbiphenyl-2-methanol, which is then reacted with thionyl chloride to form 2-(2-thienyl)-4'-methylbiphenyl-2-methylsulfonyl chloride. This compound is then reacted with 2-aminothiazoline to form pioglitazone.
Aplicaciones Científicas De Investigación
Pioglitazone has been extensively studied for its potential therapeutic effects in various diseases, including type 2 diabetes, cardiovascular disease, and cancer. In type 2 diabetes, pioglitazone has been shown to improve insulin sensitivity and glucose metabolism, leading to better glycemic control. Pioglitazone has also been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the prevention of cardiovascular disease. In cancer, pioglitazone has been shown to have anti-tumor effects and to inhibit angiogenesis, which may be useful in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S3/c1-6(10(14)15)12-9(13)8(18-11(12)16)5-7-3-2-4-17-7/h2-6H,1H3,(H,14,15)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCTXYOBPGILAL-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CS2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5907485.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B5907498.png)
![4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-phenylbutanamide](/img/structure/B5907500.png)
![N'-[1-(4-bromophenyl)ethylidene]methanesulfonohydrazide](/img/structure/B5907506.png)

![N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]phenylalanine](/img/structure/B5907518.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5907521.png)
![1-(2-phenoxyethyl)-4-[(2-phenoxyethyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5907523.png)
![benzyl N-{2-[(4-isobutoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5907534.png)



![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907556.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907579.png)